molecular formula C20H21N3O3 B11325662 2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11325662
M. Wt: 351.4 g/mol
InChI Key: SYEJXNOQTRLDLV-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a tert-butylphenoxy group and an oxadiazole ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the reaction of the oxadiazole derivative with 4-tert-butylphenol and acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.

    2-(4-tert-butylphenoxy)-N-(5-ethyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the presence of the phenyl group, which may confer distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-20(2,3)15-9-11-16(12-10-15)25-13-17(24)21-19-22-18(26-23-19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23,24)

InChI Key

SYEJXNOQTRLDLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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